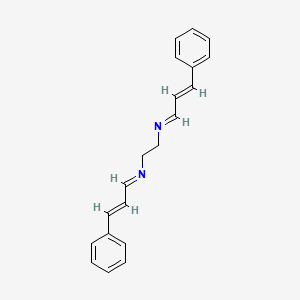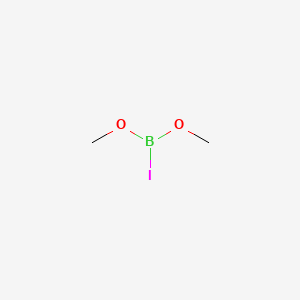
Iodo-bis(methoxy)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo-bis(methoxy)borane is an organoboron compound with the chemical formula C2H6BIO2 It is characterized by the presence of iodine and methoxy groups attached to a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of iodo-bis(methoxy)borane typically involves the reaction of boron trihalides with methanol in the presence of iodine. One common method is the reaction of boron triiodide with methanol under controlled conditions to yield this compound. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Iodo-bis(methoxy)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert this compound to borane derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids and borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Iodo-bis(methoxy)borane has several applications in scientific research, including:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of iodo-bis(methoxy)borane involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom, being electron-deficient, can coordinate with electron-rich species, enabling reactions such as transmetalation in Suzuki-Miyaura coupling . The iodine and methoxy groups influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Boronic Acids: Compounds like phenylboronic acid share similar reactivity but differ in their functional groups.
Borane Derivatives: Compounds such as triethylborane exhibit similar Lewis acidity but have different substituents.
Hypervalent Iodine Compounds: These compounds, like iodobenzene diacetate, share the presence of iodine but differ in their overall structure and reactivity.
Uniqueness: Iodo-bis(methoxy)borane is unique due to its combination of iodine and methoxy groups, which impart distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other boron compounds may not be as effective.
Propriétés
Numéro CAS |
29878-02-2 |
|---|---|
Formule moléculaire |
C2H6BIO2 |
Poids moléculaire |
199.79 g/mol |
Nom IUPAC |
iodo(dimethoxy)borane |
InChI |
InChI=1S/C2H6BIO2/c1-5-3(4)6-2/h1-2H3 |
Clé InChI |
MHTKHOPYUHMMOP-UHFFFAOYSA-N |
SMILES canonique |
B(OC)(OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
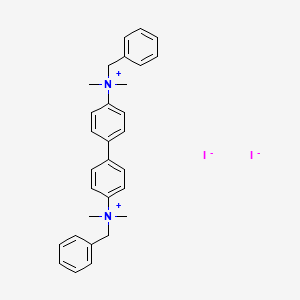
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
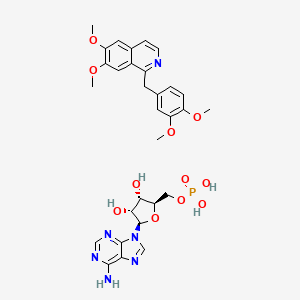
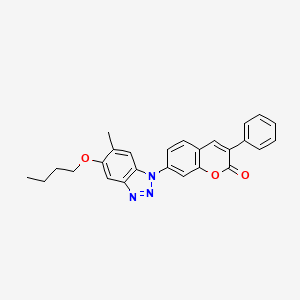
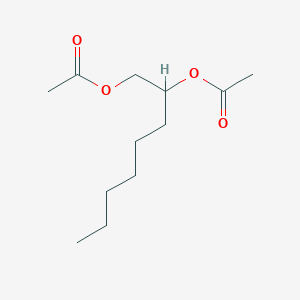



![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
